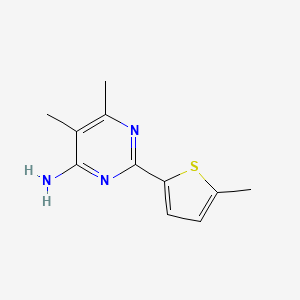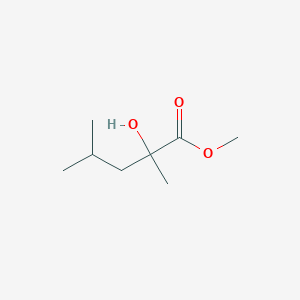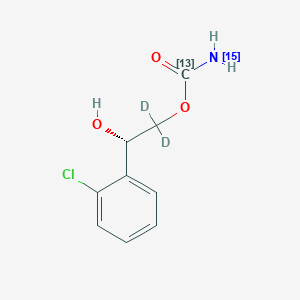
(S)-Carisbamate-13C,15N,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Carisbamate-13C,15N,d2 is a labeled derivative of carisbamate, a compound known for its potential anticonvulsant and neuroprotective properties. The isotopic labeling with carbon-13, nitrogen-15, and deuterium (d2) allows for detailed studies in pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate-13C,15N,d2 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled starting materials, followed by a series of chemical reactions to form the desired compound. Key steps include:
Formation of the carbamate group: This involves the reaction of an amine with a carbonyl compound in the presence of a catalyst.
Incorporation of isotopes: Isotopically labeled reagents such as carbon-13 labeled carbonyl compounds, nitrogen-15 labeled amines, and deuterium-labeled solvents are used.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. This involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification methods such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-Carisbamate-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Carisbamate-13C,15N,d2 has a wide range of applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and isotope effects.
Biology: Helps in tracing metabolic pathways and understanding enzyme interactions.
Medicine: Investigated for its potential anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (S)-Carisbamate-13C,15N,d2 involves its interaction with specific molecular targets in the nervous system. It is believed to modulate ion channels and neurotransmitter release, thereby exerting its anticonvulsant effects. The isotopic labeling allows for detailed studies of its pharmacokinetics and metabolic pathways, providing insights into its distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
Carisbamate: The parent compound, known for its anticonvulsant properties.
Lacosamide: Another anticonvulsant with a similar mechanism of action.
Levetiracetam: A widely used anticonvulsant with different molecular targets.
Uniqueness
(S)-Carisbamate-13C,15N,d2 is unique due to its isotopic labeling, which allows for detailed studies in pharmacokinetics and metabolic pathways. This makes it a valuable tool in both basic and applied research, providing insights that are not possible with non-labeled compounds.
Conclusion
This compound is a valuable compound in scientific research, offering unique insights into pharmacokinetics, metabolic pathways, and mechanisms of action. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers. The isotopic labeling enhances its utility, allowing for detailed and precise studies that contribute to our understanding of its effects and potential therapeutic uses.
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
219.63 g/mol |
IUPAC名 |
[(2S)-2-(2-chlorophenyl)-1,1-dideuterio-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1/i5D2,9+1,11+1 |
InChIキー |
OLBWFRRUHYQABZ-RXUIAGAKSA-N |
異性体SMILES |
[2H]C([2H])([C@H](C1=CC=CC=C1Cl)O)O[13C](=O)[15NH2] |
正規SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


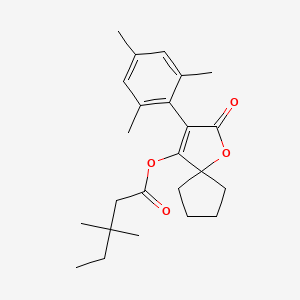
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
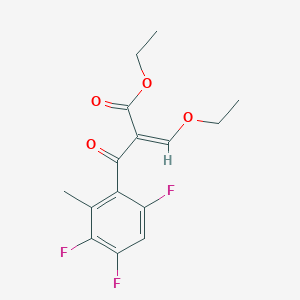
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
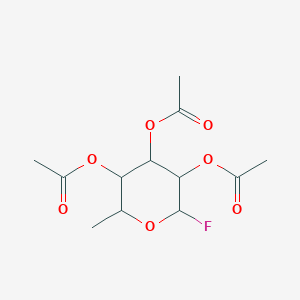
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
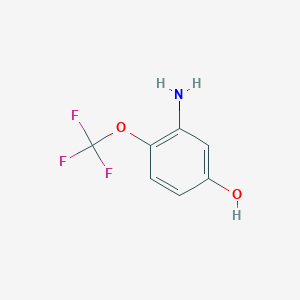
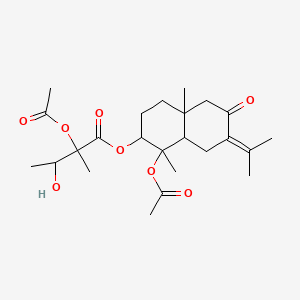
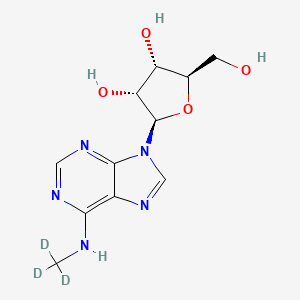

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
